

# Irtemazole Discontinuation: A Technical Overview

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## Compound of Interest

Compound Name: *Irtemazole*

Cat. No.: *B10783768*

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Titusville, NJ – The development of **irtemazole**, a compound investigated for its potential therapeutic effects, has been discontinued. This technical support guide provides researchers, scientists, and drug development professionals with a summary of the likely reasons for this decision, presented in a question-and-answer format. Due to the limited publicly available information on the specific discontinuation of **irtemazole**, this guide outlines common reasons for such decisions in the pharmaceutical industry.

## Frequently Asked Questions (FAQs)

Q1: What was the intended therapeutic target of **Irtemazole**?

A1: **Irtemazole** is an azole derivative. While the precise mechanism of action for its intended therapeutic application is not extensively published, azole compounds are a well-established class of agents that inhibit cytochrome P450 enzymes. In the context of antifungal agents, this inhibition disrupts the synthesis of ergosterol, a critical component of fungal cell membranes. For other therapeutic indications, the specific P450 enzyme targeted would determine the pharmacological effect.

Q2: Why was the clinical development of **Irtemazole** discontinued?

A2: While a definitive public statement from the developer, Janssen LP, detailing the exact reasons for discontinuing **Irtemazole** is not available, the termination of a drug's development is typically due to one or more of the following factors encountered during preclinical or clinical studies:

- **Unfavorable Risk-Benefit Profile:** The observed adverse effects may have outweighed the potential therapeutic benefits.
- **Lack of Efficacy:** The compound may not have demonstrated the desired therapeutic effect in clinical trials.<sup>[1]</sup>
- **Safety Concerns:** Unforeseen toxicity or serious adverse events may have been identified. Long-term use of some azole antifungals, for instance, has been associated with hepatotoxicity and hormone-related effects.<sup>[2]</sup>
- **Strategic Business Decisions:** Pharmaceutical companies may discontinue a drug's development for commercial reasons, such as a crowded market for the intended indication or a shift in research and development priorities.

Q3: What are the common adverse effects associated with azole-class compounds?

A3: The azole class of drugs, particularly antifungal agents, can be associated with a range of adverse effects. It is important to note that the specific side effect profile can vary significantly between different molecules within this class. Commonly reported adverse effects for some azole antifungals include:

- Hepatotoxicity (liver damage)<sup>[2]</sup>
- Gastrointestinal issues<sup>[1]</sup>
- Hormone-related effects (e.g., gynecomastia, decreased libido)<sup>[2]</sup>
- Neurological effects (e.g., peripheral neuropathy)<sup>[2]</sup>
- Cardiac effects (e.g., QT prolongation)

## Hypothetical Clinical Trial Data Summary

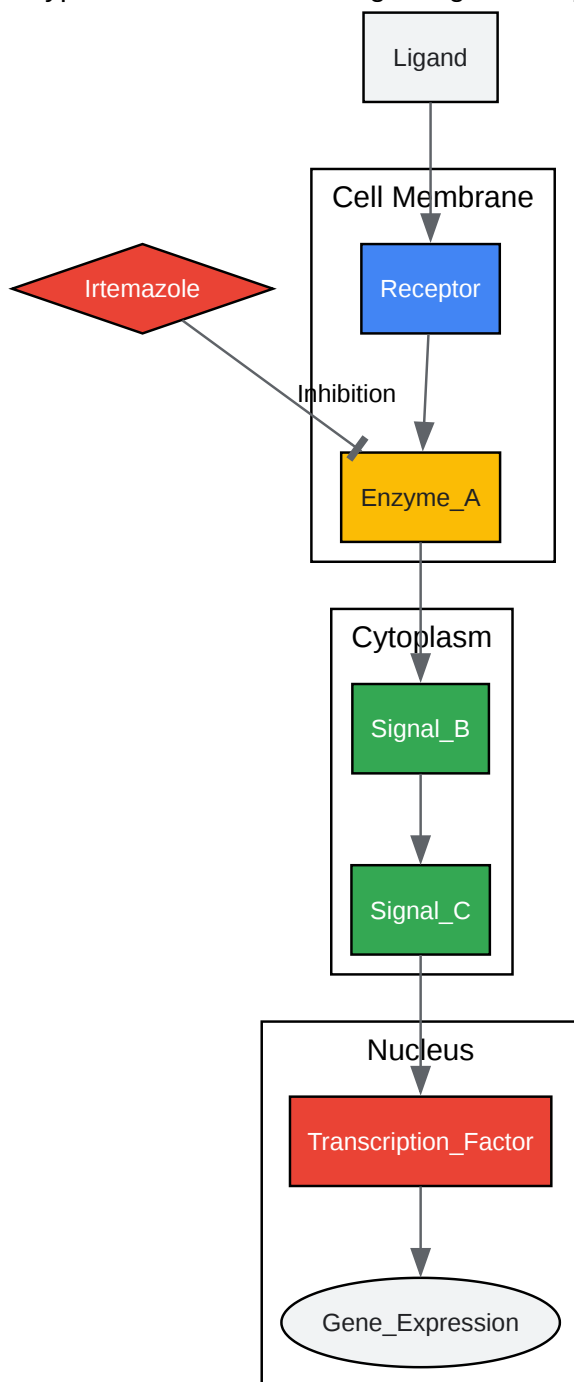
The following table represents a hypothetical summary of data from a Phase I clinical trial for a compound like **Irtemazole**. This data is for illustrative purposes only, as specific clinical trial results for **Irtemazole** are not publicly available.

Parameter	Value	Unit
Pharmacokinetics		
Half-life ( $t_{1/2}$ )	18	hours
Cmax (at 50 mg dose)	250	ng/mL
AUC (0-24h, at 50 mg dose)	4500	ng·h/mL
Safety & Tolerability		
Most Common Adverse Event	Headache	-
Incidence of Headache (50 mg)	15	%
Incidence of Nausea (50 mg)	10	%
Serious Adverse Events Reported	0	-

## Visualizing Potential Mechanisms and Workflows

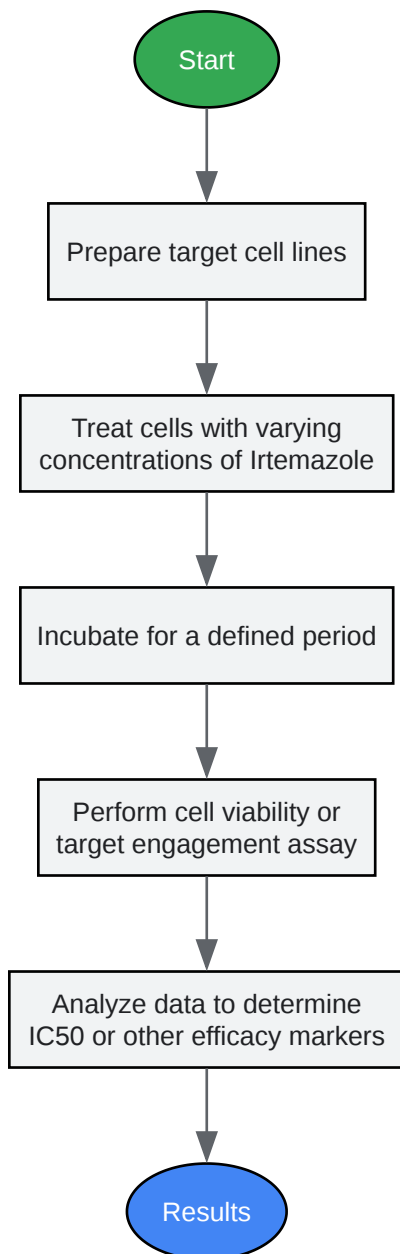
To further aid in understanding the context of **Irtemazole**'s development, the following diagrams illustrate a hypothetical signaling pathway it might have targeted and a typical experimental workflow for evaluating such a compound.

## Hypothetical Irtemazole Signaling Pathway

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Caption: Hypothetical signaling pathway showing **Irtemazole** as an inhibitor of a key enzyme.

## Typical In Vitro Efficacy Workflow



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Caption: A generalized workflow for assessing the in vitro efficacy of a test compound.

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## References

- 1. Frontiers | Adverse Effects Associated With Currently Commonly Used Antifungal Agents: A Network Meta-Analysis and Systematic Review [frontiersin.org]
- 2. Adverse Effects Associated with Long-Term Administration of Azole Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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